molecular formula C7H5NO5 B104389 4,5-Dihydroxy-2-nitrobenzaldehyde CAS No. 73635-75-3

4,5-Dihydroxy-2-nitrobenzaldehyde

Cat. No.: B104389
CAS No.: 73635-75-3
M. Wt: 183.12 g/mol
InChI Key: SDAAKNQPCGUCNH-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-2-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO5 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Synthesis

  • Fluorine-18 Labeled Benzaldehydes as Precursors : 4,5-Bis(butoxy)-2-nitrobenzaldehyde and its derivatives are synthesized for use as precursors in radiopharmaceutical agents for positron emission tomography, particularly in the synthesis of fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA (Orlovskaja et al., 2016).

Organic Synthesis and Chemistry

  • Rearrangements in Hantzsch Reaction : 5-Hydroxy-2-nitrobenzaldehyde reacts with ethyl acetoacetate in ammonia, yielding isomeric 1,4- and 1,2-dihydropyridines, demonstrating its role in organic synthesis (Ángeles et al., 2001).
  • Actinometry for Photochemistry : 2-Nitrobenzaldehyde acts as a convenient and robust actinometer for studying solution and ice photochemistry, showing its utility in the field of photochemistry (Galbavy et al., 2010).

Catalysis

  • Catalysis in Pharmaceutical Synthesis : The condensation of benzaldehyde and derivatives like 2-nitrobenzaldehyde with ethyl cyanoacetate, using alkaline carbons as catalysts, is explored for producing pharmaceutical intermediates (Perozo-Rondón et al., 2006).

Molecular Structure Analysis

  • Crystal Structure Studies : Investigations into the molecular and crystal structure of compounds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde offer insights into molecular interactions and structural properties (Garden et al., 2004).

Antioxidant Activity and Chemical Properties

  • Antioxidant Activities and Acidic Properties : Studies on novel derivatives of nitrobenzaldehydes, including those with 4,5-dihydroxy-2-nitrobenzaldehyde structure, reveal their potential antioxidant activities and chemical properties (Gürsoy-Kol & Ayazoğlu, 2017).

Environmental Chemistry

  • Singlet Oxygen Suppression : 2-Nitrobenzaldehyde shows efficiency in blocking singlet oxygen generation, indicating its potential use in protecting materials from oxidative damage (Hajimohammadi et al., 2018).

Safety and Hazards

The compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) affecting the respiratory system .

Biochemical Analysis

Biochemical Properties

4,5-Dihydroxy-2-nitrobenzaldehyde has been found to interact with xanthine oxidase (XOD), an enzyme involved in the metabolism of purines . It inhibits XOD activity in a time-dependent manner, similar to allopurinol, a clinical XOD inhibitory drug . This interaction suggests that this compound could play a role in the regulation of purine metabolism .

Cellular Effects

Its ability to inhibit XOD suggests that it could influence cellular processes related to purine metabolism . By inhibiting XOD, this compound could potentially reduce the production of uric acid, a byproduct of purine metabolism .

Molecular Mechanism

This compound inhibits XOD activity by interacting with the molybdenum center of the enzyme . It is slowly converted to its carboxylic acid at a rate of 10⁻¹⁰ mol/L/s . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas at 2-8°C .

Dosage Effects in Animal Models

In a mouse model of acute hyperuricemia, a moderate dose of a derivative of this compound effectively controlled the serum uric acid content and significantly inhibited serum XOD activity . This suggests that the effects of this compound may vary with different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of purines, as it interacts with XOD, an enzyme that produces uric acid during the purine metabolism .

Transport and Distribution

Its solubility in DMSO, Ethyl Acetate, and Methanol suggests that it could potentially be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its interactions with enzymes such as XOD, it is likely that it localizes to areas of the cell where these enzymes are present .

Properties

IUPAC Name

4,5-dihydroxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-3-4-1-6(10)7(11)2-5(4)8(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAAKNQPCGUCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

5-Chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (10) (3 g; 0.013 mol) is stirred at 23° C. with 15 ml 48% HBr for two days. The precipitate is removed by filtration, and washed well with H2O, giving 2.2 g (93%) of 4,5-dihydroxy-2-nitrobenzaldehyde (1). The remainder of the product is isolated by ether extraction of the filtrate. Drying the combined ether extracts over Na2SO4, filtering, and removing the ether at reduced pressure, gives the remaining 0.17 g (7%) of (1): mp 201°-203° C.; mass spectrum, m/e 183 (M+); 1HNMR (d6 -Me2CO) δ10.59 (br s,2H), δ10.2(s,1H), δ7.6(s,1H), δ7.3(s,1H).
Name
5-Chloromethoxy-4-hydroxy-2-nitrobenzaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred, cooled (0° C.) dispersion of 1.52 g (0.00658 mol) of 5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde (10), 1 g AlCl3, and 10 ml dry dichloroethane, 2.4 ml of dry pyridine are added. During addition, the reaction mixture is protected from atmospheric moisture, and the temperature is kept below 35° C. When addition is complete, the temperature is raised to 47° C., and maintained for 18 hours. 6N HCl is added, keeping the temperature at 30°-35° C., until the mixture is acidic to Congo Red indicator paper. The acidic solution is extracted with diethyl ether, and the combined ether extracts are dried over Na2SO4. After filtration, the ether is removed at reduced pressure, giving 0.82 g (68%) of (1): mp 201°-202°° C.
Name
5-chloromethoxy-4-hydroxy-2-nitrobenzaldehyde
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Congo Red
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydroxy-2-nitrobenzaldehyde
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Reactant of Route 6
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Customer
Q & A

Q1: Why was 4,5-dihydroxy-2-nitrobenzaldehyde not detected in the reaction of caffeic acid with nitrite despite previous reports suggesting its formation?

A1: Previous studies might have used different reaction conditions or analytical techniques that led to the misidentification of this compound. This study [] employed a range of conditions (varying pH and concentrations) and did not find any evidence of its formation. The researchers meticulously characterized the reaction products, revealing a different reaction pathway leading to oxime derivatives, 3,4-dihydroxybenzaldehyde, 3,4-dihydroxybenzoic acid, and other products, instead of the anticipated ring nitration product. This highlights the importance of carefully controlled experiments and accurate product identification in chemical synthesis.

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